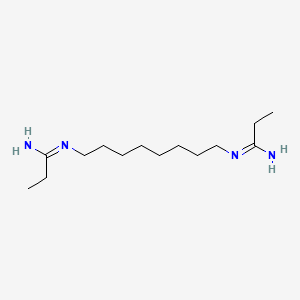
(1E,1'E)-N',N''-(Octane-1,8-diyl)dipropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide is an organic compound characterized by its unique structure, which includes an octane backbone with dipropanimidamide groups attached at both ends
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide typically involves the reaction of octane-1,8-diamine with propionitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the dipropanimidamide groups. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dipropanimidamide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E,1’E)-N’,N’'-(Hexane-1,6-diyl)dipropanimidamide
- (1E,1’E)-N’,N’'-(Decane-1,10-diyl)dipropanimidamide
- (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)dipropanimidamide
Uniqueness
(1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide is unique due to its specific octane backbone length, which influences its chemical properties and reactivity. Compared to similar compounds with shorter or longer backbones, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
396077-51-3 |
|---|---|
Molekularformel |
C14H30N4 |
Molekulargewicht |
254.42 g/mol |
IUPAC-Name |
N'-[8-(1-aminopropylideneamino)octyl]propanimidamide |
InChI |
InChI=1S/C14H30N4/c1-3-13(15)17-11-9-7-5-6-8-10-12-18-14(16)4-2/h3-12H2,1-2H3,(H2,15,17)(H2,16,18) |
InChI-Schlüssel |
DYJVKSZZWNTNPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NCCCCCCCCN=C(CC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


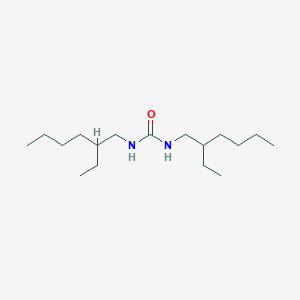

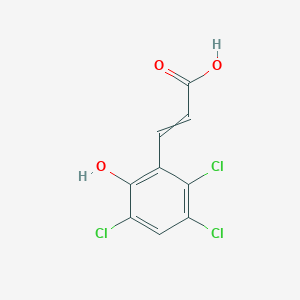
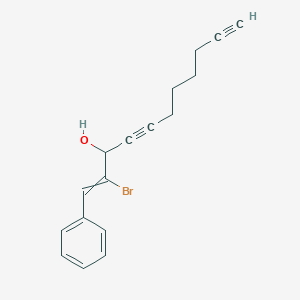
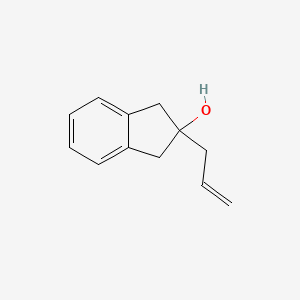
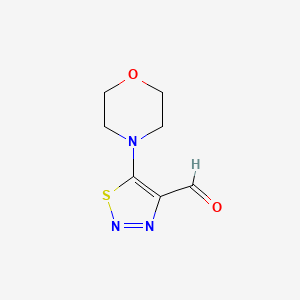
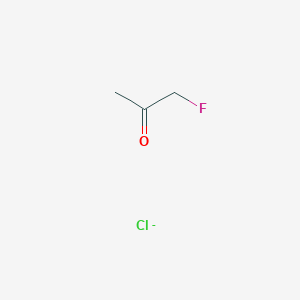
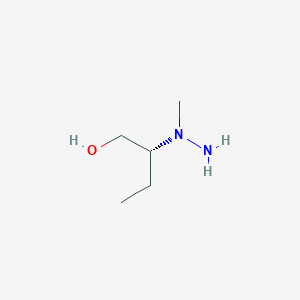
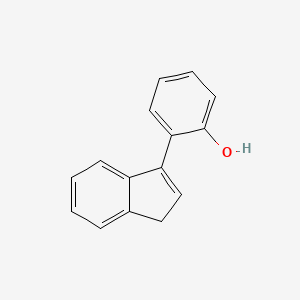

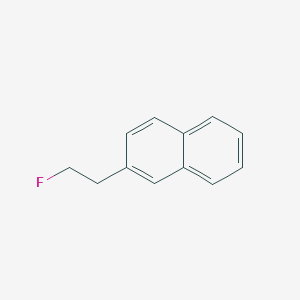
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)

![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
